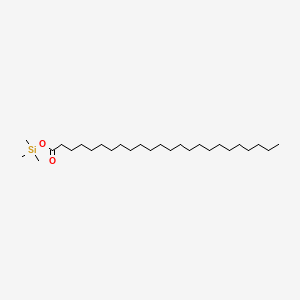
Trimethylsilyl tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl tetracosanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a tetracosanoate moiety. This compound is part of a broader class of trimethylsilyl derivatives, which are known for their chemical inertness and large molecular volume. These properties make trimethylsilyl derivatives useful in various applications, including as protecting groups in organic synthesis and as reagents in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl tetracosanoate can be synthesized through the reaction of tetracosanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl tetracosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products Formed
Hydrolysis: Tetracosanoic acid and trimethylsilanol.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Trimethylsilyl tetracosanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of trimethylsilyl tetracosanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups . Additionally, the trimethylsilyl group can enhance the volatility and stability of compounds, making them more amenable to analytical techniques such as gas chromatography .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl cyanide: Utilized as a cyanating agent in organic reactions.
Trimethylsilylacetylene: Employed in Sonogashira couplings as a protected alkyne.
Uniqueness
Trimethylsilyl tetracosanoate is unique due to its long-chain tetracosanoate moiety, which imparts distinct physical and chemical properties compared to other trimethylsilyl derivatives. This long-chain structure makes it particularly useful in applications requiring hydrophobicity and stability, such as in the formulation of lubricants and surfactants .
Properties
CAS No. |
74367-37-6 |
|---|---|
Molecular Formula |
C27H56O2Si |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
trimethylsilyl tetracosanoate |
InChI |
InChI=1S/C27H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-30(2,3)4/h5-26H2,1-4H3 |
InChI Key |
MFKGSZQXHZDMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



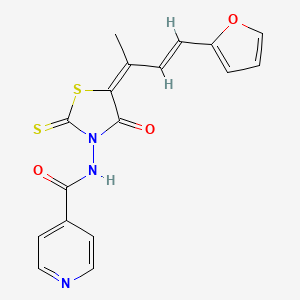
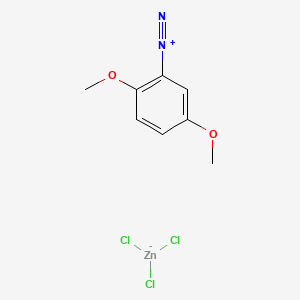

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
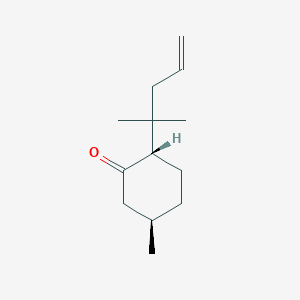

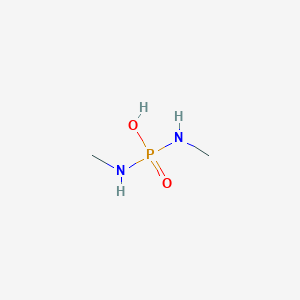
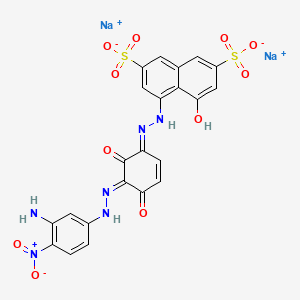
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)



![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
